molecular formula C15H17NO2 B13034308 (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

Cat. No.: B13034308
M. Wt: 243.30 g/mol
InChI Key: UORZCPZFZNBVDZ-WDMOLILDSA-N
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Description

The compound "(3aR,4S,9bS)-6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid" belongs to the tetrahydroquinoline class, characterized by a fused cyclopenta-quinoline scaffold with stereospecific substitutions.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3aR,4S,9bS)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m0/s1

InChI Key

UORZCPZFZNBVDZ-WDMOLILDSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O)C

Canonical SMILES

CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Core Construction: The tetrahydrocyclopentaquinoline scaffold is commonly constructed via a formal [4 + 2] cycloaddition (Diels-Alder type) or intramolecular cyclization approaches involving imine intermediates.
  • Key Intermediates: Amines derived from substituted anilines and aldehydes serve as precursors, often prepared via reduction of nitro compounds or direct amination reactions.
  • Functional Group Installation: The carboxylic acid at the 4-position is introduced via oxidation or carboxylation steps post ring formation, or by using suitably functionalized starting materials.
  • Methyl Substitutions: Methyl groups at the 6 and 7 positions are incorporated either by using methyl-substituted aromatic precursors or by regioselective alkylation methods during intermediate stages.

Detailed Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of substituted aniline derivatives Substituted anilines with methyl groups at 6,7 positions Starting material for amine formation
2 Formation of nitro compounds Reaction with 4-nitrobenzenesulfonyl chlorides in pyridine Precursor for amine via reduction
3 Reduction of nitro to amine Palladium-catalyzed hydrogenation Produces amines for imine formation
4 Imine formation Condensation of amines with aldehydes Forms reactive intermediates for cycloaddition
5 Formal [4 + 2] cycloaddition Cyclization with alkenes or dienophiles Constructs tetrahydroquinoline ring
6 Introduction of carboxylic acid group Oxidation or carboxylation Final functionalization step
7 Purification and stereochemical control Chromatography and crystallization Ensures desired stereochemistry (3AR,4S,9BS)

This synthetic route allows for the preparation of the compound with control over stereochemistry and substitution pattern, critical for biological activity.

Research Findings and Optimization

  • Stereochemical Control: The stereochemistry at positions 3A, 4, and 9B is controlled during the cycloaddition step, influenced by the nature of the aldehyde and amine precursors and reaction conditions such as solvent and temperature.
  • Substitution Effects: Introduction of methyl groups at 6 and 7 positions has been shown to influence both the yield and biological activity, requiring precise regioselective methylation or use of methylated starting materials.
  • Catalyst Use: Palladium-catalyzed hydrogenation is preferred for nitro reduction due to high selectivity and mild conditions.
  • Yield and Purity: Reported yields vary depending on the exact synthetic pathway, but optimized procedures achieve moderate to good yields (40-70%) with high stereochemical purity.
  • Alternative Routes: Some studies explore direct cyclization from amines and aldehydes via in situ imine formation without isolation of intermediates, improving efficiency.

Data Table Summarizing Preparation Parameters

Parameter Method/Condition Outcome/Notes
Nitro reduction catalyst Pd/C hydrogenation High selectivity, mild conditions
Imine formation Room temperature, solvent: ethanol or dichloromethane Efficient condensation
Cycloaddition temperature 50-80 °C Controls stereochemistry and yield
Methyl group introduction Use of methyl-substituted anilines or methylation reagents Regioselective substitution at 6,7 positions
Carboxylation method Oxidation with KMnO4 or carboxylation with CO2 under basic conditions Introduces 4-carboxylic acid group
Purification Column chromatography, recrystallization Achieves stereochemical purity

Summary and Expert Notes

The preparation of (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid relies on classical organic synthesis techniques involving nitro reduction, imine formation, and cycloaddition to form the tetrahydroquinoline core, followed by functional group modifications. The key challenges include maintaining stereochemical integrity and regioselectivity of methyl substitutions. Advanced catalytic methods and optimized reaction conditions have been developed to improve yields and purity. This compound's synthesis exemplifies the integration of multi-step organic transformations to access complex heterocyclic scaffolds with potential bioactivity.

Chemical Reactions Analysis

Types of Reactions

(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural differences among analogs lie in substituent type, position, and stereochemistry:

Compound Name (CAS No.) Substituents Position Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound (Hypothetical) 6,7-Dimethyl C6, C7 ~C₁₅H₁₇NO₂* ~245* Predicted enhanced lipophilicity due to methyl groups
(3aR,4S,9bS)-6-Cyano analog (957033-29-3) 6-Cyano C6 C₁₄H₁₂N₂O₂ 240.26 Higher polarity due to cyano group; potential metabolic stability issues
(3aR,4S,9bS)-8-Nitro analog (1415811-49-2) 8-Nitro C8 C₁₃H₁₂N₂O₄ 260.25 Electron-withdrawing nitro group may reduce solubility; reactive intermediate potential
8-Ethoxycarbonyl analog (353484-61-4) 8-Ethyl ester, 4-carboxyl C8 C₁₆H₁₇NO₄ 287.31 Ester group enhances bioavailability; pKa ~3.82 (predicted)
Phenanthrene derivative (3650-09-7) 5,6-Dihydroxy, 7-isopropyl C5, C6, C7 C₂₀H₂₈O₄ 332.43 Bulky substituents reduce solubility; hydroxyl groups enable hydrogen bonding

*Note: Target compound’s molecular formula and weight are inferred based on structural analogs.

Physicochemical and Pharmacokinetic Implications

  • Acid-Base Properties : The carboxylic acid at C4 (common across analogs) confers a predicted pKa of ~3.8–4.0, favoring ionization at physiological pH, which may influence binding to targets like enzymes or receptors .
  • Steric Effects : Bulky substituents (e.g., isopropyl in the phenanthrene derivative) hinder molecular packing, reducing crystallinity and altering melting/boiling points .

Bioactivity Considerations

  • Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) may stabilize aromatic interactions in target binding, whereas nitro or cyano groups (electron-withdrawing) could alter electronic density, affecting receptor affinity .
  • Ester vs. Carboxylic Acid : The 8-ethoxycarbonyl analog (353484-61-4) may act as a prodrug, with ester hydrolysis releasing the active carboxylic acid form in vivo .

Biological Activity

(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound is classified under quinoline derivatives, which are known for their diverse biological activities. Its molecular formula is C15H17NO2C_{15}H_{17}NO_2, with a molecular weight of 243.31 g/mol. The structure features a cyclopentaquinoline framework that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : It has been observed to modulate GPCR signaling pathways, which play crucial roles in numerous physiological processes including neurotransmission and immune responses .
  • RORγ Modulation : Research indicates that compounds similar to this one can act as modulators of RORγ (Retinoic acid receptor-related orphan receptor gamma), which is implicated in the regulation of immune responses and inflammation .

2. Pharmacological Effects

The compound has shown promising results in several areas:

  • Anti-inflammatory Activity : In vitro studies suggest that it may reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary data hint at neuroprotective properties that could be beneficial in neurodegenerative conditions.

Study 1: Anti-inflammatory Properties

A study conducted on a series of quinoline derivatives including our compound demonstrated significant inhibition of TNF-alpha production in activated macrophages. The results indicated a dose-dependent response with an IC50 value suggesting effective modulation of inflammatory pathways.

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis. Histological analysis revealed decreased markers of oxidative damage compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha production
NeuroprotectionReduced neuronal apoptosis
GPCR modulationAltered signaling pathways

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